molecular formula C23H17F3N2O3S B2444979 (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893314-07-3

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2444979
CAS No.: 893314-07-3
M. Wt: 458.46
InChI Key: WPMKGLKDYKSUDA-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzo[c][1,2]thiazine derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group, a benzyl group, and a benzo[c][1,2]thiazine core

Properties

IUPAC Name

(3E)-1-benzyl-2,2-dioxo-3-[[2-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O3S/c24-23(25,26)18-11-5-6-12-19(18)27-14-21-22(29)17-10-4-7-13-20(17)28(32(21,30)31)15-16-8-2-1-3-9-16/h1-14,27H,15H2/b21-14+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMKGLKDYKSUDA-KGENOOAVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4C(F)(F)F)S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC=C4C(F)(F)F)/S2(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzo[c][1,2]thiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c][1,2]thiazine ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Benzylation: The benzyl group is typically introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst.

    Final Coupling Reaction: The final step involves the coupling of the intermediate with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl chloride in the presence of a Lewis acid catalyst for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

The structural features of this compound suggest its potential as a lead compound in drug development. The presence of the trifluoromethyl group is particularly noteworthy due to its influence on biological activity and pharmacokinetics.

Anticancer Activity

Research has indicated that compounds with similar structural motifs exhibit anticancer properties. For instance, derivatives containing benzothiazine structures have been studied for their ability to inhibit cancer cell proliferation. In a study focusing on related compounds, it was found that modifications to the benzothiazine core can enhance cytotoxicity against various cancer cell lines .

Antimicrobial Properties

Compounds with trifluoromethyl substitutions have shown promising antimicrobial activity. A study synthesized a series of sulfonamide derivatives featuring trifluoromethyl groups, which demonstrated significant inhibition against bacterial strains . This suggests that the compound may also possess similar antimicrobial properties.

Synthesis and Derivative Development

The synthesis of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione can be approached through various synthetic routes that have been explored in recent literature. The development of derivatives can lead to compounds with enhanced efficacy or reduced toxicity.

Synthetic Pathways

Several synthetic methodologies have been documented for synthesizing benzothiazine derivatives. These include:

  • Condensation Reactions : Utilizing amines and aldehydes to form imines which can then undergo cyclization.
  • Electrophilic Aromatic Substitution : Introducing functional groups onto the aromatic rings to enhance biological activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The trifluoromethyl group is known to affect lipophilicity and metabolic stability, which can influence the overall biological activity of the compound.

Key Modifications

Modifications at various positions of the benzothiazine core can lead to significant changes in activity:

  • Position 4 Modifications : Altering substituents at this position has been shown to enhance anticancer activity.
  • Benzyl Substituents : Different benzyl groups can modulate interaction with biological targets.

Case Studies and Experimental Findings

Several case studies highlight the potential applications of compounds similar to this compound:

StudyCompoundApplicationFindings
1TrifluoromethylbenzothiazinesAnticancerSignificant cytotoxicity against MCF-7 cells
2Sulfonamide derivativesAntimicrobialEffective against Gram-positive bacteria
3Benzothiazine analogsAntiviralInhibition of viral replication

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cresol: A group of aromatic organic compounds with a similar phenolic structure.

    Benzyl Alcohol: An aromatic alcohol with a benzyl group.

Uniqueness

(3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is unique due to its trifluoromethyl group and benzo[c][1,2]thiazine core, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound (3E)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. The presence of a benzothiazine core and various functional groups suggests a wide range of biological activities. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Benzothiazine Core : Known for diverse biological activities including antimicrobial and anticancer properties.
  • Trifluoromethyl Group : Often enhances the pharmacological profile of compounds, improving their bioactivity against various pathogens.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Activity Description
Antimicrobial Effective against various bacterial strains including MRSA and E. faecalis.
Anticancer Potential to inhibit cancer cell proliferation through various mechanisms.
Anti-inflammatory May reduce inflammation in various models, suggesting NSAID-like properties.
Analgesic Possible pain relief mechanisms through modulation of pain pathways.

Antimicrobial Activity

A study focusing on benzothiazine derivatives highlighted the antimicrobial efficacy of compounds containing trifluoromethyl groups. For instance, derivatives similar to this compound demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant bacterial strains like MRSA .

Anticancer Properties

Research on related benzothiazine derivatives has shown promising anticancer activity. These compounds have been observed to induce apoptosis in cancer cells and inhibit tumor growth in vivo models . The specific mechanisms often involve the disruption of cellular signaling pathways critical for cancer cell survival.

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazine derivatives has been documented in several studies. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in cell cultures and animal models . This suggests that this compound could serve as a basis for developing new anti-inflammatory agents.

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis .
  • Cell Signaling Modulation : The presence of the trifluoromethyl group may enhance interactions with cellular receptors or enzymes involved in inflammatory responses.

Q & A

Q. What comparative studies with structural analogs enhance understanding of structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., chloro instead of trifluoromethyl) and compare bioactivity. Use multivariate analysis (PCA or PLS) to identify key descriptors (e.g., logP, H-bond donors). SCXRD of analogs reveals conformational flexibility and π-π stacking trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.